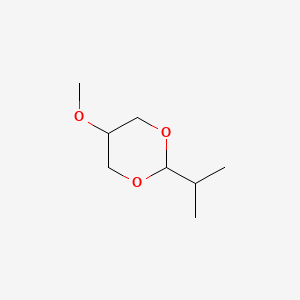

2-Isopropyl-5-methoxy-1,3-dioxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

5-methoxy-2-propan-2-yl-1,3-dioxane |

InChI |

InChI=1S/C8H16O3/c1-6(2)8-10-4-7(9-3)5-11-8/h6-8H,4-5H2,1-3H3 |

InChI Key |

AUTMNHMCKUWMLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OCC(CO1)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Isopropyl 5 Methoxy 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

NMR spectroscopy is an indispensable tool for elucidating the stereochemistry and conformational dynamics of 2-isopropyl-5-methoxy-1,3-dioxane. The analysis of chemical shifts and spin-spin coupling constants provides a detailed picture of the preferred conformation and the orientation of the substituents on the 1,3-dioxane (B1201747) ring.

The protons on the dioxane ring are designated as follows:

H-2 : The proton at the C-2 position, attached to the same carbon as the isopropyl group.

H-4/H-6 : The axial and equatorial protons at the C-4 and C-6 positions.

H-5 : The proton at the C-5 position, attached to the same carbon as the methoxy (B1213986) group.

Isopropyl Protons : The methine (-CH) and methyl (-CH₃) protons of the isopropyl group.

Methoxy Protons : The methyl (-OCH₃) protons of the methoxy group.

In the parent 1,3-dioxane, the protons at C-2 appear at approximately 4.85 ppm, those at C-4/C-6 at around 3.91 ppm, and the protons at C-5 at about 1.78 ppm docbrown.info.

For this compound, the following shifts can be anticipated:

The H-2 proton signal is expected to be a doublet, shifted slightly downfield due to the electron-donating isopropyl group.

The H-4/H-6 protons will appear as complex multiplets, with the axial and equatorial protons having distinct chemical shifts. The presence of the methoxy group at C-5 will influence these shifts.

The H-5 proton's chemical shift will be significantly affected by the electronegative methoxy group, likely causing a downfield shift compared to the unsubstituted 1,3-dioxane.

The isopropyl group will show a septet for the methine proton and a doublet for the two methyl groups.

The methoxy group will appear as a singlet.

The exact chemical shifts will depend on the preferred conformation (i.e., whether the isopropyl and methoxy groups are in axial or equatorial positions) and the solvent used. For instance, in a related compound, 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane, the conformational equilibrium is significantly influenced by the solvent researchgate.net.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.5-4.7 | d |

| H-4ax, H-6ax | ~3.5-3.8 | m |

| H-4eq, H-6eq | ~4.0-4.3 | m |

| H-5 | ~3.3-3.6 | m |

| Isopropyl-CH | ~1.8-2.1 | sept |

| Isopropyl-CH₃ | ~0.9-1.1 | d |

Note: These are estimated values based on analogous compounds and are subject to variation based on experimental conditions.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not available in the provided search results. However, by examining the spectra of 1,3-dioxane docbrown.infowikipedia.org, 2-isopropyl-1,3-dioxane (B11954329) nih.gov, and 5-methoxy-1,3-dioxane nih.gov, we can predict the approximate chemical shifts.

In 1,3-dioxane, the carbon chemical shifts are approximately 94.3 ppm for C-2, 66.9 ppm for C-4/C-6, and 26.6 ppm for C-5 docbrown.info.

The introduction of the isopropyl group at C-2 and the methoxy group at C-5 will have predictable effects:

C-2 : The substitution with an isopropyl group will cause a downfield shift.

C-4/C-6 : These carbons will be influenced by both substituents, with the effect of the 5-methoxy group being more pronounced.

C-5 : The electronegative methoxy group will cause a significant downfield shift of the C-5 carbon.

Isopropyl Carbons : A methine carbon and two equivalent methyl carbons will be observed.

Methoxy Carbon : A single peak for the methoxy carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~105-108 |

| C-4, C-6 | ~65-68 |

| C-5 | ~75-80 |

| Isopropyl-CH | ~30-35 |

| Isopropyl-CH₃ | ~17-19 |

Note: These are estimated values based on analogous compounds and are subject to variation based on experimental conditions.

The vicinal coupling constants (³J) in the ¹H NMR spectrum are crucial for determining the dihedral angles between adjacent protons, and thus, the conformation of the dioxane ring. The Karplus equation relates the magnitude of ³J to the dihedral angle.

In a chair conformation, the following coupling constants are typically observed in 1,3-dioxanes psu.eduresearchgate.net:

³J(ax,ax) (axial-axial coupling) is large, typically in the range of 9-13 Hz.

³J(ax,eq) (axial-equatorial coupling) is smaller, around 2-5 Hz.

³J(eq,eq) (equatorial-equatorial coupling) is also small, typically 2-4 Hz.

By analyzing the coupling patterns of the H-4, H-5, and H-6 protons, the preferred orientation of the substituents can be determined. For example, a large coupling constant between H-5 and an adjacent proton at C-4 or C-6 would indicate an axial-axial relationship, providing information about the conformation of the methoxy group. The specific values of these coupling constants are essential for a detailed conformational analysis.

The Perlin effect describes the observation that the one-bond carbon-hydrogen coupling constant (¹JCH) for an equatorial C-H bond is typically larger than for an axial C-H bond (¹JCH(eq) > ¹JCH(ax)) d-nb.infocdnsciencepub.com. This phenomenon is attributed to stereoelectronic interactions, specifically the hyperconjugation between the lone pairs of the ring heteroatoms and the antibonding orbital of the vicinal axial C-H bond, which weakens and lengthens the axial bond, thereby reducing its ¹JCH value.

However, in 1,3-dioxane systems, a "reversed" Perlin effect is often observed at the C-5 position, where ¹JCH(eq) < ¹JCH(ax) psu.eduresearchgate.net. This reversal is thought to be due to a homoanomeric interaction, which involves the overlap of the p-type lone pair of one of the oxygen atoms with the antibonding orbital of the equatorial C(5)-H bond through a W-arrangement of the orbitals psu.eduresearchgate.net. This interaction weakens the equatorial C-H bond, leading to a smaller coupling constant compared to the axial counterpart. The study of these one-bond coupling constants in this compound would provide valuable insight into the stereoelectronic environment within the molecule.

X-ray Crystallography for Solid-State Conformational Analysis

While NMR spectroscopy provides information about the structure and dynamics in solution, X-ray crystallography offers a precise picture of the molecule's conformation in the solid state. To date, a specific crystal structure for this compound has not been reported in the reviewed literature. However, analysis of related substituted 1,3-dioxane structures can provide expected values for bond lengths and angles.

The crystal structure of a related compound, 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, reveals a chair conformation for the dioxane ring in the solid state researchgate.net. Based on this and other studies of 1,3-dioxane derivatives, we can anticipate the approximate bond lengths and angles for this compound.

Table 3: Expected Bond Lengths and Angles for the 1,3-Dioxane Ring

| Bond/Angle | Expected Value |

|---|---|

| C-O Bond Length | ~1.41-1.43 Å |

| C-C Bond Length | ~1.51-1.53 Å |

| C-O-C Angle | ~111-113° |

| O-C-O Angle | ~110-112° |

| O-C-C Angle | ~108-110° |

Note: These values are general ranges for substituted 1,3-dioxanes and can vary depending on the specific substituents and crystal packing forces.

The actual bond lengths and angles in this compound would be influenced by the steric and electronic effects of the isopropyl and methoxy groups. An X-ray crystallographic study would be necessary to determine these parameters with high precision and to definitively establish the solid-state conformation.

Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld surfaces)

In a crystalline environment, these ether oxygens would likely participate in weak C-H···O hydrogen bonds with neighboring molecules. The strength and geometry of these interactions would be a primary factor in directing the crystal packing. The isopropyl and methoxy groups contribute to the molecule's three-dimensional shape, influencing how molecules arrange to maximize packing efficiency through van der Waals forces.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. For this compound, a Hirshfeld surface analysis would be expected to reveal:

d_norm surfaces: These maps would highlight the regions of close contact. Red spots on the surface would indicate contacts shorter than the van der Waals radii, likely corresponding to the C-H···O interactions.

Fingerprint plots: A 2D fingerprint plot derived from the Hirshfeld surface would quantify the contribution of different types of interactions. One would anticipate a significant percentage of H···H contacts, reflecting the abundance of hydrogen atoms on the molecule's periphery, as well as distinct "wings" characteristic of C-H···O interactions.

The interplay of these weak forces dictates the final crystal structure, influencing physical properties such as melting point and solubility. The analysis of intermolecular interactions in similar methoxy-substituted compounds shows that O···H contacts are often dominant. nih.gov The strategic manipulation of these interactions through crystal engineering can even control reaction pathways in the solid state. chemrxiv.org

Mass Spectrometry for Fragmentation Pathway Elucidation and Isomer Differentiation

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization (EI) conditions, this compound would undergo fragmentation following the initial formation of a molecular ion (M•+). The fragmentation pathways are generally predictable based on the stability of the resulting carbocations and radical species. The presence of the isopropyl group and the dioxane ring provides several likely cleavage points. While a specific spectrum for this compound is not available, the fragmentation of analogous structures like 2-methoxypropane (B122115) and other substituted dioxanes allows for the prediction of key fragments. nist.govdocbrown.info

A primary fragmentation would likely involve the loss of the isopropyl group (•CH(CH₃)₂) to yield a stable, resonance-delocalized cation. Another significant pathway could be the cleavage of the C-O bond of the methoxy group or ring-opening fragmentations.

Table 1: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 159 | [C₈H₁₅O₃]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. |

| 129 | [C₆H₁₃O₃]⁺ | Loss of the isopropyl group (•C₃H₇). |

| 101 | [C₅H₉O₂]⁺ | Cleavage of the dioxane ring. |

| 87 | [C₄H₇O₂]⁺ | Ring fragmentation. |

| 59 | [C₃H₇O]⁺ | Formation of a stable oxonium ion, potentially from the methoxy group and adjacent carbons. docbrown.info |

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. In CI-MS, this compound would be expected to produce a prominent pseudomolecular ion, [M+H]⁺. This occurs through proton transfer from the reagent gas (e.g., methane (B114726) or ammonia) to one of the oxygen atoms of the analyte. The resulting spectrum would be much simpler than the EI spectrum, with the base peak often being the [M+H]⁺ ion. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI-MS is weak or absent.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would provide definitive structural confirmation. In an MS/MS experiment, a specific ion from the primary mass spectrum (e.g., the [M+H]⁺ ion from CI-MS or a major fragment ion from EI-MS) is selected and subjected to collision-induced dissociation (CID). The resulting daughter ions provide detailed information about the structure of the precursor ion. For example, selecting the [M+H]⁺ ion of this compound and fragmenting it would produce a characteristic pattern of daughter ions that could be used to distinguish it from its isomers. This method is powerful for confirming connectivity and identifying the specific arrangement of substituents on the dioxane ring.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its ether linkages and alkane-like structure. The 1,3-dioxane ring, like cyclohexane, preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.de The position and orientation of the substituents (isopropyl and methoxy groups) would influence the precise frequencies of the vibrational modes.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2970 - 2850 | C-H stretch | Aliphatic (isopropyl, methoxy, ring CH₂) |

| 1470 - 1450 | C-H bend | CH₂ and CH₃ scissoring |

| 1385 - 1365 | C-H bend | Isopropyl group (characteristic doublet) |

The strong absorptions in the 1250-1050 cm⁻¹ range are particularly diagnostic for the C-O-C linkages of the dioxane ring and the methoxy group. The exact positions and shapes of these bands are sensitive to the molecule's conformation.

Raman Spectroscopy

Raman spectroscopy offers a valuable complementary technique to infrared (IR) spectroscopy for the structural elucidation of this compound. While no specific experimental Raman spectra for this exact compound are readily available in the current body of scientific literature, a detailed theoretical analysis and comparison with structurally related molecules can provide significant insights into its expected vibrational properties. Raman scattering is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrational modes, which are often weak or inactive in IR spectra. This makes it an indispensable tool for a comprehensive vibrational analysis of the molecule.

The primary structural features of this compound that are expected to give rise to characteristic Raman signals include the 1,3-dioxane ring, the isopropyl substituent at the C2 position, and the methoxy group at the C5 position. The vibrational modes of the core 1,3-dioxane ring are of particular interest. Like cyclohexane, 1,3-dioxane preferentially adopts a chair-like conformation. thieme-connect.de The presence of two oxygen atoms in the ring, however, lowers its symmetry and alters the vibrational frequencies compared to cyclohexane.

Theoretical Vibrational Mode Analysis

For a molecule as complex as this compound, a full assignment of all Raman active modes would typically be supported by computational methods, such as Density Functional Theory (DFT). Such calculations can predict the vibrational frequencies and Raman intensities of the normal modes of vibration. A polyatomic molecule with N atoms has 3N-6 normal modes of vibration (for non-linear molecules). libretexts.org For this compound (C8H16O3, N=27), this results in 75 vibrational modes.

The expected Raman spectrum can be conceptually divided into several regions:

C-H Stretching Region (2800-3000 cm⁻¹): This region will be dominated by the symmetric and asymmetric stretching vibrations of the various C-H bonds in the molecule, including those of the isopropyl methyl groups, the methoxy group, and the C-H bonds on the dioxane ring. Bands for equatorial C-H stretching are typically observed at higher frequencies than axial C-H stretching. researchgate.net

CH₂ and CH₃ Deformation Region (1300-1500 cm⁻¹): This region will contain a multitude of bands corresponding to the scissoring, wagging, twisting, and rocking motions of the methylene (B1212753) (CH₂) groups in the dioxane ring and the methyl (CH₃) groups of the isopropyl and methoxy substituents. libretexts.orgresearchgate.net

Fingerprint Region (below 1300 cm⁻¹): This region is rich in structural information and contains the C-C and C-O stretching vibrations, as well as complex skeletal deformations of the entire molecule. The symmetric stretching of the C-O-C linkages within the dioxane ring is expected to produce a strong Raman signal.

Comparative Spectral Analysis and Expected Raman Shifts

In the absence of direct experimental data, the Raman spectrum of the parent 1,3-dioxane molecule and the IR spectrum of the closely related 2-Isopropyl-5,5-dimethyl-1,3-dioxane can serve as valuable reference points. chemicalbook.comnist.gov

Table 1: Comparison of Key Vibrational Regions

| Vibrational Mode Type | Expected Raman Shift Range (cm⁻¹) for this compound | Reference Data (Compound) |

| C-H Stretching (isopropyl & methoxy) | 2950 - 3000 | General range for alkyl groups |

| C-H Stretching (dioxane ring) | 2850 - 2950 | 1,3-dioxane researchgate.net |

| CH₂/CH₃ Deformations | 1350 - 1470 | 1,3-dioxane researchgate.net |

| C-O-C Symmetric Stretch | 800 - 900 | 1,3-dioxane researchgate.net |

| Ring Breathing/Deformation | 600 - 800 | 1,3-dioxane researchgate.net |

The introduction of the isopropyl group at the C2 position is expected to introduce strong bands related to the vibrations of this group. The C-C stretching of the (CH₃)₂-C group and various deformation modes will be present. The methoxy group at C5 will add its own characteristic vibrations, most notably the C-O stretching mode of the O-CH₃ bond, which is expected in the 1000-1200 cm⁻¹ region.

Table 2: Predicted Prominent Raman Bands for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Intensity |

| ~2970 | ν_as(CH₃) of isopropyl and methoxy groups | Medium |

| ~2920 | ν_s(CH₂) of dioxane ring | Strong |

| ~2870 | ν_s(CH₃) of isopropyl and methoxy groups | Strong |

| ~1450 | δ(CH₂) and δ_as(CH₃) | Medium |

| ~1380 | δ_s(CH₃) - Isopropyl "umbrella" mode | Medium-Strong |

| ~1150 | ν(C-O) of methoxy group | Medium |

| ~850 | Symmetric ν(C-O-C) of dioxane ring | Strong |

| ~750 | Ring Breathing Mode | Strong |

Note: ν = stretching, δ = bending/deformation, as = asymmetric, s = symmetric. Intensities are predicted and may vary.

The chair conformation of the 1,3-dioxane ring is a critical factor influencing the Raman spectrum. thieme-connect.de The orientation of the substituents (axial vs. equatorial) can also have a subtle but discernible effect on the vibrational frequencies. For 2-alkoxy-1,3-dioxanes, the anomeric effect tends to stabilize an axial position for the alkoxy group. thieme-connect.de This conformational preference would be reflected in the specific frequencies and intensities of the Raman bands associated with the dioxane ring and the methoxy group.

Stereochemical Investigations and Conformational Analysis of 2 Isopropyl 5 Methoxy 1,3 Dioxane

Preferred Ring Conformations of 1,3-Dioxane (B1201747) Systems (Chair, Twist-Boat)

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, predominantly adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de However, the shorter carbon-oxygen bond lengths compared to carbon-carbon bonds result in a higher energy barrier for the chair-to-twist-boat interconversion in 1,3-dioxanes. thieme-connect.de The chair conformation is the most stable, but other forms, such as the twist-boat, can exist in equilibrium. researchgate.netresearchgate.net

The presence of substituents on the ring significantly influences the conformational equilibrium. For instance, bulky substituents at the C2 position generally favor an equatorial orientation to minimize steric hindrance. thieme-connect.de The relative energies of these conformers can be influenced by various factors, including the nature of the substituents and the solvent. researchgate.netresearchgate.net

Table 1: Conformational Isomers of 1,3-Dioxane

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 (most stable) | Staggered arrangement of atoms, minimizing torsional strain. |

| Twist-Boat | 4.9 | Less stable than the chair due to some eclipsing interactions. |

Note: Relative energies are approximate and can vary with substitution and solvent.

Anomeric Effect and Related Stereoelectronic Interactions in 2-Substituted 1,3-Dioxanes

A key stereoelectronic phenomenon governing the conformation of 2-substituted 1,3-dioxanes is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, despite the potential for steric hindrance. thieme-connect.dersc.org This preference is attributed to a stabilizing interaction between the lone pair of electrons on an endocyclic oxygen atom and the antibonding orbital (σ*) of the C2-substituent bond.

nO → σ*C-H Interactions and Their Energetic Contributions

The anomeric effect is a specific example of a broader class of stabilizing interactions known as n → σ* or hyperconjugation. acs.orgnih.gov In the context of 1,3-dioxanes, the interaction between the non-bonding (n) lone pair of an oxygen atom and the antibonding (σ) orbital of an adjacent C-H bond plays a crucial role in determining conformational preferences. acs.orgnih.gov Specifically, the nO → σC-Hax interaction, where the oxygen lone pair is anti-periplanar to an axial C-H bond, is a significant stabilizing force. acs.orgnih.govresearchgate.net The energy of this interaction is estimated to be in the range of 1-2 kcal/mol, which can be sufficient to influence the conformational equilibrium.

Influence of the 2-Isopropyl Group on Anomeric Equilibrium

The presence of a bulky isopropyl group at the C2 position introduces a significant steric demand. This steric hindrance counteracts the anomeric effect, which would favor an axial orientation. Consequently, the 2-isopropyl group in 2-isopropyl-5-methoxy-1,3-dioxane will predominantly occupy the equatorial position to minimize unfavorable steric interactions with the axial hydrogens at C4 and C6. thieme-connect.de While the anomeric effect still exists, the steric repulsion from the large isopropyl group is the overriding factor in determining the conformational preference at the C2 position.

Conformational Effects of 5-Substituents (Methoxy Group)

Substituents at the C5 position of the 1,3-dioxane ring also exert a profound influence on the ring's conformation. The methoxy (B1213986) group in this compound introduces additional stereoelectronic considerations.

Electrostatic Interactions and Solvent Polarity Dependence

The conformation of 5-substituted 1,3-dioxanes can be sensitive to the polarity of the solvent. acs.orgfrontiersin.org The dipole moment of the molecule can change depending on the conformation, and a more polar solvent will tend to stabilize the conformer with the larger dipole moment. acs.orgfrontiersin.org For the 5-methoxy group, the axial and equatorial orientations will have different dipole moments. In a nonpolar solvent, intramolecular electrostatic interactions will be more dominant, while in a polar solvent, interactions with the solvent molecules become more significant, potentially shifting the conformational equilibrium. acs.orgfrontiersin.org Computational studies have shown that the presence of even a few solvent molecules in the first solvation shell can significantly impact the conformational behavior of substituted dioxanes. researchgate.net

Ring Inversion Pathways and Energy Barriers

The six-membered 1,3-dioxane ring, similar to cyclohexane, predominantly adopts a chair conformation. The interconversion between the two chair forms, which involves the flipping of the ring, proceeds through a series of higher-energy transition states and intermediates. For 1,3-dioxane and its derivatives, the generally accepted pathway for ring inversion is the chair-twist-boat-twist-chair mechanism.

In this process, the initial chair conformer (C) transitions through a high-energy half-chair or sofa form to a more stable, yet still energetic, twist-boat (TB) intermediate. The twist-boat can then pass through a boat (B) transition state to another enantiomeric twist-boat form, which subsequently converts back to the inverted chair conformation (C'). The highest energy point along this pathway is typically the transition state leading to or from the twist-boat conformer, and this determines the free energy barrier to ring inversion.

Solvation Effects on Conformational Equilibria

The conformational equilibrium of this compound, specifically the preference for the methoxy group to occupy either an axial or equatorial position, is markedly dependent on the surrounding solvent environment. The large isopropyl group at the C2 position acts as a conformational lock, strongly favoring an equatorial orientation to minimize steric interactions. This effectively focuses the conformational analysis on the orientation of the C5-methoxy group.

The equilibrium between the cis (methoxy group axial) and trans (methoxy group equatorial) isomers is influenced by a combination of steric and stereoelectronic effects, including the anomeric effect, and is significantly modulated by the polarity of the solvent. Research by Eliel has shown that the conformational free energy difference (ΔG°) between the two isomers varies with the dielectric constant of the solvent.

In non-polar solvents, there is often a preference for the equatorial conformer. However, as the polarity of the solvent increases, the preference can shift. The following table, derived from experimental data, illustrates the influence of various solvents on the conformational equilibrium of this compound at 25°C. A positive ΔG° value indicates a preference for the equatorial conformer, while a negative value would indicate a preference for the axial conformer.

The data clearly demonstrates that in a low-polarity solvent like carbon tetrachloride, there is a strong preference for the equatorial methoxy group. This preference diminishes as the solvent polarity increases, with the free energy difference becoming almost negligible in the highly polar solvent acetonitrile. This trend suggests that the dipole interactions between the solute and the solvent play a crucial role in stabilizing the more polar axial conformer in polar media.

Reactivity and Reaction Mechanisms Involving 2 Isopropyl 5 Methoxy 1,3 Dioxane

Ring Opening Reactions and Their Regio/Stereoselectivity

Ring-opening reactions of 1,3-dioxane (B1201747) acetals are a powerful method for the stereocontrolled synthesis of 1,3-diols and their derivatives. researchgate.net These reactions typically proceed via cleavage of a C-O bond upon treatment with Lewis acids or reducing agents. The regioselectivity and stereoselectivity of the cleavage are influenced by the substituents on the dioxane ring and the nature of the reagent used. researchgate.netacs.org

The reaction of 1,3-dioxanes with nucleophiles in the presence of a Lewis acid generally results in endocyclic ring cleavage, affording secondary carbinol ethers with high chemo- and diastereoselectivity. thieme-connect.de For unsymmetrical 1,3-dioxanes, the regioselectivity of cleavage is often directed by steric and electronic factors. For instance, in the reductive cleavage of unsymmetrical 1,3-dioxanes with triethylsilane in the presence of colloidal nickel, the silyl (B83357) ether is formed at the less hindered oxygen site. thieme-connect.de In the case of 2-isopropyl-5-methoxy-1,3-dioxane, the presence of the isopropyl group at C2 and the methoxy (B1213986) group at C5 introduces significant steric and electronic bias.

Studies on analogous systems, such as cis-4-methyl-2-vinyl-1,3-dioxane, have shown that reaction with alkyllithiums proceeds via a regioselective ring opening, with preferential cleavage of the C(2)-O(1) bond, which is remote from the C4 substituent. nih.gov This suggests that cleavage of the C2-O1 or C2-O3 bond in this compound can be selectively controlled. The choice of Lewis acid or reducing agent is crucial in determining the outcome. For example, the use of a Brønsted acid like triflic acid with triethylsilane tends to yield 6-O-benzyl derivatives from 4,6-O-benzylidene-protected pyranoses, while a Lewis acid like dichlorophenylborane (B1345638) favors the formation of 4-O-benzyl derivatives. researchgate.net

The stereochemical outcome of these reactions is often dictated by the mechanism. A two-step mechanism involving the addition of the nucleophile followed by a syn-elimination of a lithium alkoxide has been proposed to account for the formation of the major E-enol ether stereoisomer in the reaction of alkyllithiums with cis-4-methyl-2-vinyl-1,3-dioxane. nih.gov

Table 1: Regioselectivity in Reductive Ring Opening of Benzylidene Acetals with Different Activating Reagents researchgate.net

| Substrate | Reagent System | Major Product |

| 4,6-O-Benzylidene pyranose | Et3SiH / TfOH | 6-O-Benzyl derivative |

| 4,6-O-Benzylidene pyranose | Et3SiH / PhBCl2 | 4-O-Benzyl derivative |

Rearrangement Reactions of the 1,3-Dioxane Framework

The 1,3-dioxane framework can undergo various rearrangement reactions, often catalyzed by Lewis or Brønsted acids. These rearrangements can lead to the formation of other heterocyclic systems or acyclic products with high stereocontrol. A notable example is the Lewis acid-catalyzed vinyl acetal (B89532) rearrangement of 4,5-dihydro-1,3-dioxepines, which yields cis- and trans-2,3-disubstituted tetrahydrofurans in a highly stereoselective manner. nih.gov The stereochemical outcome is dependent on the reaction temperature, with lower temperatures favoring the cis product and higher temperatures favoring the trans product. nih.gov

While specific rearrangement studies on this compound are not prevalent, the general principles can be applied. Acid catalysis can promote the formation of an oxocarbenium ion intermediate by cleavage of a C-O bond. The fate of this intermediate would be influenced by the substituents. The isopropyl group at C2 would stabilize an adjacent positive charge, while the methoxy group at C5 could participate through anchimeric assistance or influence the conformational preferences of the ring, thereby directing the rearrangement pathway.

In a related context, a solvent-controlled regioselective rearrangement of spiroindane-1,3-diones has been reported, leading to different products based on the solvent used. jst.go.jp This highlights the sensitivity of rearrangement pathways to the reaction conditions.

Role as a Protecting Group in Complex Molecule Synthesis

1,3-Dioxanes are widely used as protecting groups for 1,3-diols and carbonyl compounds in the synthesis of complex molecules. thieme-connect.deorganic-chemistry.org They are generally stable under basic, reductive, and oxidative conditions but are readily cleaved by acids. thieme-connect.deorganic-chemistry.org The formation of a 2-isopropyl-1,3-dioxane (B11954329), often referred to as an isopropylidene acetal, is a common strategy for protecting a 1,3-diol. This can be achieved by reacting the diol with isobutyraldehyde (B47883) or its dimethyl acetal under acidic conditions.

The stability of the dioxane ring allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected diol. The deprotection is typically achieved using aqueous acid or other acidic conditions. organic-chemistry.org The rate of cleavage can be influenced by the substitution pattern on the dioxane ring.

The choice of the aldehyde or ketone used for protection can influence the regioselectivity of formation in polyol systems. For instance, benzylidene acetals tend to form six-membered rings (dioxanes), while acetonides (from acetone) often favor the formation of five-membered rings (dioxolanes). chem-station.com

Table 2: General Stability of 1,3-Dioxane Protecting Groups thieme-connect.deorganic-chemistry.org

| Condition | Stability |

| Basic (e.g., NaOH, NaH) | Stable |

| Reductive (e.g., LiAlH4, H2/Pd) | Stable |

| Oxidative (e.g., PCC, PDC) | Generally Stable |

| Acidic (e.g., aq. HCl, TFA) | Labile |

Diastereoselective Chemical Transformations

Chiral 1,3-dioxanes are powerful tools in asymmetric synthesis, serving as chiral auxiliaries to control the stereochemical outcome of reactions. thieme-connect.de These acetals can be prepared from optically active 1,3-diols, with (2R,4R)- and (2S,4S)-pentane-2,4-diol being common choices. thieme-connect.de While this compound itself is not typically used as a chiral auxiliary in the same manner, its inherent chirality (if prepared from an enantiomerically pure 5-methoxy-1,3-diol precursor) can direct the stereochemistry of reactions at or adjacent to the dioxane ring.

The conformational rigidity of the chair-like 1,3-dioxane ring, coupled with the steric and electronic influence of its substituents, creates a defined chiral environment. psu.edu For example, the diastereoselective synthesis of chiral 1,3-cyclohexadienals has been achieved through an organocatalyzed reaction where the stereochemistry of the final product is controlled by the chiral catalyst and the reactants. nih.gov

In reactions involving the 1,3-dioxane ring itself, such as nucleophilic attack at the C2 position, the existing stereocenters at C5 would be expected to direct the approach of the nucleophile, leading to a diastereoselective outcome. Studies on the stereoselective opening of chiral dioxane acetals have shown that the mechanism and the origin of stereoselectivity are complex and depend on the substrate and reagents. acs.org For instance, the diastereoselective synthesis of 4,6-diaryl-5,5-difluoro-1,3-dioxanes has been reported, where the stereochemistry was controlled during the synthesis of the diol precursor. nih.gov

Advanced Academic Applications of 1,3 Dioxane Derivatives

1,3-Dioxanes as Rigorous Model Systems in Physical Organic Chemistry

The 1,3-dioxane (B1201747) ring, a saturated six-membered heterocycle, is a cornerstone for studying the conformational preferences and interactions within molecules. thieme-connect.de Like cyclohexane, it preferentially adopts a chair conformation to minimize torsional strain. However, the replacement of two methylene (B1212753) groups with oxygen atoms introduces significant changes in bond lengths, bond angles, and electronic environment, making it an excellent platform for investigating subtle intramolecular forces. thieme-connect.de

Probing Intramolecular Non-Bonded Interactions

The substitution pattern of 2-Isopropyl-5-methoxy-1,3-dioxane makes it a compelling model for studying non-bonded interactions. The bulky isopropyl group at the C2 position and the methoxy (B1213986) group at the C5 position dictate the conformational equilibrium of the ring.

Steric Interactions: The isopropyl group at C2 generally prefers an equatorial position to minimize steric hindrance with the axial hydrogens at C4 and C6. thieme-connect.de Similarly, the methoxy group at C5 will have its own conformational preference, influenced by gauche interactions with the ring oxygens and other substituents. Quantum-chemical studies on 5-alkyl-1,3-dioxanes, including 5-isopropyl-1,3-dioxane, have been performed to determine the energy barriers for ring inversion and the relative stability of conformers. researchgate.net

A quantum chemical study of various 5-alkyl-1,3-dioxanes provided insight into the energy parameters of their conformational changes. The data highlights the energy differences between various chair and twist conformers. researchgate.net

| Compound (Substituent at C5) | Conformer | Relative Energy (ΔE, kcal/mol) |

| 5-ethyl-1,3-dioxane | Equatorial Chair | 0.00 |

| Axial Chair | 0.81 | |

| 1,4-Twist | 7.90 | |

| 5-isopropyl-1,3-dioxane | Equatorial Chair | 0.00 |

| Axial Chair | 0.90 | |

| 1,4-Twist | 7.64 | |

| 5-tert-butyl-1,3-dioxane | Equatorial Chair | 0.00 |

| Axial Chair | 1.13 | |

| 1,4-Twist | 8.13 | |

| Data sourced from a quantum-chemical study on 5-alkyl- and 5-phenyl-1,3-dioxanes. researchgate.net |

Investigating Stereoelectronic Effects in Heterocycles

Stereoelectronic effects, which involve the interaction of electron orbitals, are fundamental to understanding molecular structure and reactivity. The 1,3-dioxane system is a classic model for studying these phenomena.

Anomeric Effect: The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a heterocyclic ring to favor the axial orientation, contrary to what would be expected from steric considerations alone. wikipedia.org This is explained by a stabilizing hyperconjugation interaction between a lone pair on a ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. wikipedia.orgacs.org While the primary anomeric effect relates to C2 substituents, the electronic environment of the entire ring is influenced by these types of orbital interactions. acs.orgacs.org

Homoanomeric and Other Effects: In a molecule like this compound, other stereoelectronic interactions are at play. The methoxy group at C5 introduces the possibility of attractive or repulsive gauche effects and other through-space interactions with the ring oxygens. Computational studies on substituted 1,3-dioxanes have revealed a complex balance of hyperconjugative interactions, including those between the oxygen lone pairs and C-H or C-C antibonding orbitals throughout the ring, which collectively determine the molecule's preferred geometry and reactivity. acs.orgresearchgate.net For instance, a computational study on 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane, a closely related structure, showed a preference for the axial methoxy group in the isolated molecule, a preference that was altered by the presence of solvent molecules. researchgate.net

Applications in Stereoselective Organic Synthesis

The defined three-dimensional structure and predictable reactivity of 1,3-dioxanes make them valuable tools in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

As Chiral Auxiliaries and Inducers

A chiral auxiliary is a molecule temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. For this compound to function as a chiral auxiliary, it would first need to be synthesized in an enantiomerically pure form. This could be achieved by using enantiopure starting materials, such as a chiral 1,3-diol.

Once a chiral, non-racemic dioxane is obtained, it can be used to control subsequent reactions. For example, a reaction at the C2 position could be directed to one face of the molecule by the existing stereocenters at C5 (and C2 itself). Although there are no specific reports of this compound being used this way, the principle has been demonstrated with other chiral dioxane and dioxolane systems. researchgate.netmdpi.comrsc.org These systems are used to achieve high diastereoselectivity in reactions like alkylations, aldol (B89426) additions, and Diels-Alder cycloadditions. mdpi.com Following the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. acs.org

As Synthetic Intermediates for Complex Natural Products and Analogues

One of the most widespread uses of the 1,3-dioxane structure in synthesis is as a protecting group for 1,3-diols or carbonyl compounds (aldehydes and ketones). thieme-connect.deorganic-chemistry.orgwikipedia.org This strategy is fundamental in the multi-step synthesis of complex molecules, including many natural products and pharmaceuticals. thieme-connect.deacs.org

The formation of a 1,3-dioxane acetal (B89532), such as by reacting 2-methoxypropane-1,3-diol with isobutyraldehyde (B47883), masks the reactive hydroxyl and carbonyl functionalities. This acetal group is stable under a wide range of conditions, particularly basic, oxidative, and reductive environments, allowing chemists to perform reactions elsewhere in the molecule without affecting the protected groups. thieme-connect.deorganic-chemistry.org

The dioxane can be easily removed later in the synthesis, typically with an acid catalyst, to regenerate the original diol and carbonyl groups. organic-chemistry.org The specific substituents on the dioxane ring, such as the isopropyl and methoxy groups in this case, can influence the stability and reactivity of the acetal, allowing for fine-tuning of the synthetic strategy. acs.org

Role in Materials Science Research (e.g., Liquid Crystal Compounds)

The field of materials science has seen growing interest in 1,3-dioxane derivatives for the creation of novel liquid crystals. tandfonline.comgoogle.comelectronicsandbooks.comrsc.org Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal, and they are the technological basis for most modern electronic displays.

The suitability of a molecule for liquid crystal applications depends on its shape (typically rod-like), polarity, and ability to self-organize into ordered phases. Research has shown that incorporating a 1,3-dioxane ring into a molecule's core structure can lead to desirable liquid crystalline properties. rsc.orgresearchgate.net

The key feature of the 1,3-dioxane ring in this context is its strong transverse dipole moment, arising from the two C-O bonds. This property is crucial for creating materials with a negative dielectric anisotropy, which is important for specific display modes like vertically aligned nematic (VAN) displays. tandfonline.com

Future Research Directions and Unexplored Avenues in 2 Isopropyl 5 Methoxy 1,3 Dioxane Chemistry

Development of Novel Highly Stereoselective and Sustainable Synthetic Methods

The synthesis of 2-isopropyl-5-methoxy-1,3-dioxane, with its potential for multiple diastereomers, demands highly stereoselective synthetic methods. Future research should prioritize the development of catalytic asymmetric routes that allow for the precise control of the stereochemistry at both the C2 and C5 positions.

A primary route to 1,3-dioxanes is the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.org In the case of this compound, this would involve the reaction of isobutyraldehyde (B47883) with 2-methoxy-1,3-propanediol. The development of chiral Brønsted or Lewis acid catalysts could enable the enantioselective formation of specific diastereomers. organic-chemistry.orgresearchgate.net For instance, chiral phosphoric acids or metal complexes with chiral ligands could orchestrate the stereochemical outcome of the cyclization.

Sustainable synthetic approaches should also be a key focus. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and environmental impact. imist.ma The exploration of biocatalysis, employing enzymes such as lipases or alcohol dehydrogenases, could offer highly selective and environmentally benign synthetic routes.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Potential Advantages | Illustrative Example |

| Chiral Brønsted Acids | High enantioselectivity, metal-free. | Chiral phosphoric acids |

| Chiral Lewis Acids | High turnover numbers, tunable reactivity. | (S)-MeOBIPHEP with a cobalt source acs.org |

| Heterogeneous Catalysts | Recyclability, ease of separation. | Sulfonated zirconia |

| Biocatalysts (Enzymes) | High stereospecificity, mild reaction conditions. | Lipase-catalyzed transacetalization |

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the conformational preferences and reaction mechanisms of this compound is crucial for its application in synthesis and materials science. The interplay of the axial and equatorial positioning of the isopropyl and methoxy (B1213986) groups, along with the chair and twist-boat conformations of the dioxane ring, creates a complex energetic landscape. researchgate.net

Advanced spectroscopic techniques can provide invaluable insights. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons and thus elucidate the predominant conformation in solution. researchgate.netmdpi.com Furthermore, variable temperature NMR studies can provide thermodynamic parameters for conformational equilibria.

For mechanistic studies of reactions involving the 1,3-dioxane (B1201747) ring, real-time monitoring using techniques such as in-situ Infrared (IR) or Raman spectroscopy can track the formation of intermediates and products. nih.gov Coupling these spectroscopic methods with kinetic analysis can provide a detailed picture of reaction pathways, including the identification of rate-determining steps and the influence of catalysts and reaction conditions.

Integration of Machine Learning and AI in Predicting Conformational Landscapes and Reactivity

The conformational complexity of this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can predict the potential energy surface of the molecule with high accuracy and at a fraction of the computational cost of traditional quantum mechanical methods. nih.govarxiv.org

ML models, such as Gaussian Process Regression or deep neural networks, can be trained on a dataset of conformations and their corresponding energies calculated using high-level quantum chemistry methods. nih.govnih.gov Once trained, these models can rapidly predict the energy of any given conformation, allowing for a thorough exploration of the conformational landscape. This can help identify the most stable conformers and the energy barriers between them. researchgate.net

Furthermore, AI can be employed to predict the reactivity of different stereoisomers of this compound. By analyzing the electronic and steric features of the molecule, machine learning models can predict the most likely sites of reaction and the stereochemical outcome of transformations.

Table 2: Illustrative Machine Learning Applications

| Application | ML Model Example | Predicted Outcome |

| Conformational Energy Prediction | Gaussian Process Regression | Relative energies of chair and twist-boat conformers. |

| Reactivity Prediction | Random Forest Classifier | Regioselectivity of ring-opening reactions. |

| Spectroscopic Data Prediction | Neural Network | Prediction of 13C NMR chemical shifts for different stereoisomers. |

Exploration of New Catalytic Transformations Involving the 1,3-Dioxane Ring System

The 1,3-dioxane ring is not merely a protecting group; it can also participate in a variety of catalytic transformations. Future research should explore novel reactions that leverage the unique structure of this compound.

One promising area is the development of regioselective and stereoselective ring-opening reactions. researchgate.net Catalyzed by Lewis or Brønsted acids, the 1,3-dioxane can be opened to reveal a 1,3-diol with differentiated hydroxyl groups. The stereochemistry of the starting material can be used to control the stereochemistry of the product.

Another avenue is the catalytic functionalization of the C-H bonds of the dioxane ring. The development of transition-metal catalysts that can selectively activate and functionalize specific C-H bonds would provide a powerful tool for elaborating the structure of this compound. For instance, photoredox catalysis in combination with cobalt catalysis has shown promise in the hydrofunctionalization of related systems. acs.org

Computational Design of Dioxane Derivatives with Tunable Stereochemical Features

Computational chemistry can be a powerful tool for the rational design of new 1,3-dioxane derivatives with specific, tunable stereochemical features. By systematically modifying the substituents on the dioxane ring in silico, it is possible to predict how these changes will affect the conformational preferences and reactivity of the molecule. chemrxiv.org

For example, quantum chemical calculations can be used to determine the anomeric effect of the methoxy group at C5 and how it is influenced by the nature of the substituent at C2. thieme-connect.de This understanding can guide the design of derivatives where the equilibrium between axial and equatorial conformers is finely tuned.

Furthermore, computational models can be used to design catalysts that are selective for a particular stereoisomer of a dioxane derivative. chemrxiv.org By modeling the transition states of catalytic reactions, it is possible to identify the key interactions that determine stereoselectivity and to design catalysts that enhance these interactions. This approach could lead to the development of highly efficient and selective methods for the synthesis and transformation of complex dioxane derivatives.

Q & A

Q. Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry. Use SHELXL for refinement (e.g., to resolve chair vs. boat conformations) .

- NMR spectroscopy : H and C NMR can identify axial vs. equatorial substituents. For example, methoxy protons in equatorial positions exhibit distinct coupling constants ( Hz) .

- Computational modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts (B3LYP/6-31G** level) to validate conformer populations .

Basic: What are the stability considerations for this compound under varying conditions?

Q. Answer :

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C. Avoid prolonged heating above 100°C in synthetic workflows .

- Hydrolytic sensitivity : The 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis. Store under inert gas (N/Ar) in anhydrous solvents (e.g., dichloromethane) .

- Light sensitivity : UV-Vis spectroscopy indicates photodegradation at λ < 300 nm. Use amber glassware for storage .

Advanced: How do substituent effects (isopropyl vs. phenyl groups) influence the reactivity of 1,3-dioxanes in nucleophilic substitutions?

Q. Answer :

- Steric effects : Isopropyl groups increase steric hindrance at C2/C4 positions, reducing nucleophilic attack rates compared to phenyl-substituted analogs (e.g., 5-ethyl-5-methyl-2-phenyl-1,3-dioxane). Kinetic studies (e.g., via F NMR with fluorinated nucleophiles) show a 3–5x slower reaction rate .

- Electronic effects : Methoxy groups at C5 donate electron density via resonance, destabilizing oxocarbenium intermediates. This contrasts with electron-withdrawing groups (e.g., nitro), which accelerate ring-opening reactions .

- Methodological note : Use low-temperature kinetics (-40°C) and quench-flow techniques to capture transient intermediates .

Advanced: What computational approaches are suitable for predicting the thermal decomposition pathways of this compound?

Q. Answer :

- Mechanistic modeling : Employ DFT (e.g., M06-2X/cc-pVTZ) to simulate bond dissociation energies (BDEs). For example, the C-O bond in the dioxane ring has a BDE of ~250 kJ/mol, suggesting homolytic cleavage as the primary decomposition pathway .

- Solvent effects : Polarizable continuum models (PCM) predict that polar solvents (e.g., DMSO) lower activation barriers by stabilizing transition states. Experimental validation via thermogravimetric analysis (TGA) in solvent matrices is recommended .

- Kinetic isotope effects (KIEs) : Deuterium labeling at the methoxy group can isolate hydrogen-transfer steps in decomposition mechanisms .

Advanced: How should researchers address contradictions in reported synthetic yields for 1,3-dioxane derivatives?

Q. Answer :

- Root-cause analysis : Compare reaction conditions (e.g., catalyst purity, solvent dryness). For example, traces of water in toluene reduce yields by promoting hydrolysis .

- Statistical design : Use a Plackett-Burman design to screen variables (temperature, catalyst loading, stoichiometry). Multivariate analysis identifies critical factors (e.g., catalyst type contributes 40% to yield variance) .

- Reproducibility protocols : Standardize reagent sources (e.g., anhydrous diols from Sigma-Aldrich) and validate purity via Karl Fischer titration .

Advanced: What methodologies enable the detection of trace impurities in this compound?

Q. Answer :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) to identify hydrolyzed byproducts (e.g., isopropyl ketone) at ppm levels .

- HPLC-PDA : Reverse-phase C18 columns (ACN/HO gradient) detect polar impurities (e.g., residual diols) with UV detection at 210 nm .

- Limits of detection (LOD) : Achieve ≤0.1% impurity levels via calibration with spiked standards .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

- Toxicity : LD (oral, rat) = 1200 mg/kg. Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

- Waste disposal : Incinerate in a licensed facility with scrubbing for halogenated byproducts (if present) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.